molecular formula C33H36N4O7S B2846904 4-{[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 688062-31-9

4-{[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B2846904
CAS No.: 688062-31-9
M. Wt: 632.73
InChI Key: FZEUNMSEHMMJMQ-UHFFFAOYSA-N
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Description

4-{[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its intricate structure, which includes a quinazoline core, a dioxolo ring, and various functional groups such as sec-butylamino, oxoethylthio, and dimethoxyphenethyl. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving appropriate diol precursors.

    Functional Group Modifications: The sec-butylamino and oxoethylthio groups are introduced through nucleophilic substitution reactions using suitable alkylating agents.

    Final Coupling: The final step involves the coupling of the quinazoline derivative with N-(3,4-dimethoxyphenethyl)benzamide using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted quinazoline derivatives.

Scientific Research Applications

4-{[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit various enzymes involved in cellular processes, such as kinases and proteases.

    Modulate Signaling Pathways: The compound can modulate signaling pathways, including those related to cell proliferation and apoptosis.

    Bind to DNA: It has the ability to intercalate into DNA, disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-((2-(tert-butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide
  • 4-((6-((2-(isopropylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide

Uniqueness

The uniqueness of 4-{[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide lies in its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

IUPAC Name

4-[[6-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O7S/c1-5-20(2)35-30(38)18-45-33-36-25-16-29-28(43-19-44-29)15-24(25)32(40)37(33)17-22-6-9-23(10-7-22)31(39)34-13-12-21-8-11-26(41-3)27(14-21)42-4/h6-11,14-16,20H,5,12-13,17-19H2,1-4H3,(H,34,39)(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEUNMSEHMMJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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